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Compound of Interest

Compound Name:
(2,5-Dioxoimidazolidin-1-yl)acetic

acid

Cat. No.: B1349711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-

Carboxymethylhydantoin (also known as (2,5-dioxoimidazolidin-1-yl)acetic acid). The

information detailed herein is crucial for the identification, characterization, and quality control

of this compound in research and development settings. While experimental data for N-

Carboxymethylhydantoin is not extensively available in public databases, this guide compiles

the most relevant information, including data from close structural analogs and predicted

spectral features.

Data Presentation
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for N-Carboxymethylhydantoin and its close analog,

hydantoin derived from glycine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral
Data of Glycine-Derived Hydantoin
Note: This data is for hydantoin synthesized from glycine, a close structural analog of N-

Carboxymethylhydantoin, as experimental NMR data for N-Carboxymethylhydantoin is not

readily available.
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¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppm Signal Assignment

3.84 (s, 2H) -CH₂- (hydantoin ring)

7.70 (br s, 1H) -NH-

10.60 (br s, 1H) -NH-

Table 2: Infrared (IR) Spectroscopy Data
Note: Experimental IR data for N-Carboxymethylhydantoin is not readily available. The

following are characteristic absorption bands expected for the functional groups present in the

molecule.

Frequency Range (cm⁻¹) Functional Group Vibration Mode

3200-3400 N-H (amide) Stretching

2500-3300 O-H (carboxylic acid) Stretching (broad)

1700-1780 C=O (hydantoin ring) Stretching

1680-1740 C=O (carboxylic acid) Stretching

1210-1320 C-N Stretching

1000-1300 C-O Stretching

Table 3: Mass Spectrometry (MS) Data for N-
Carboxymethylhydantoin
Note: The following data is based on predicted values.[1]
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Adduct Predicted m/z

[M+H]⁺ 159.04004

[M+Na]⁺ 181.02198

[M-H]⁻ 157.02548

[M+NH₄]⁺ 176.06658

[M+K]⁺ 196.99592

Experimental Protocols
The following are detailed methodologies for the synthesis of hydantoin derivatives and the

acquisition of spectral data.

Synthesis of Hydantoins (Adapted from the Urech
Hydantoin Synthesis)
This protocol is a general method for synthesizing hydantoins from amino acids.

Esterification of the Amino Acid: The starting amino acid (e.g., glycine for the analog, or N-

carboxymethylglycine for the target compound) is suspended in ethanol. Hydrogen chloride

gas is bubbled through the mixture to catalyze the formation of the corresponding ethyl ester

hydrochloride.

Formation of the Ureido Derivative: The amino acid ester hydrochloride is then reacted with

potassium cyanate in an aqueous solution to form the ureido derivative.

Cyclization to Hydantoin: The ureido derivative is cyclized to the hydantoin by heating under

acidic conditions (e.g., with hydrochloric acid). The final product is then isolated, purified, and

dried.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz

or higher. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-
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d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid

sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in

the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The

sample is dissolved in a suitable solvent and introduced into the ion source. Data can be

collected in both positive and negative ion modes to observe different adducts.
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Caption: Synthesis of N-Carboxymethylhydantoin via Urech Hydantoin Synthesis.
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Caption: General workflow for the spectral analysis of a synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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